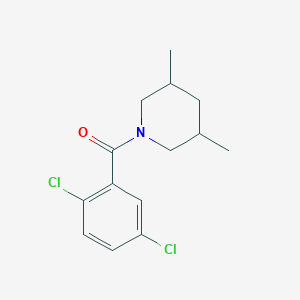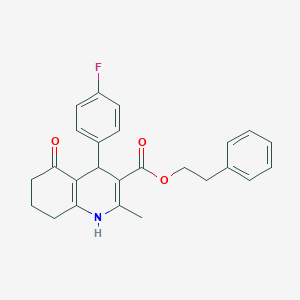![molecular formula C24H19ClN2O B332921 N-[(4-chlorophenyl)methyl]-2-(3-methylphenyl)quinoline-4-carboxamide](/img/structure/B332921.png)
N-[(4-chlorophenyl)methyl]-2-(3-methylphenyl)quinoline-4-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[(4-chlorophenyl)methyl]-2-(3-methylphenyl)quinoline-4-carboxamide is a synthetic organic compound belonging to the quinoline family. Quinoline derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. This compound, in particular, has garnered interest due to its unique structural features and potential biological activities.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[(4-chlorophenyl)methyl]-2-(3-methylphenyl)quinoline-4-carboxamide typically involves the following steps:
Formation of Quinoline Core: The quinoline core can be synthesized through various methods, such as the Skraup synthesis, Friedländer synthesis, or Pfitzinger reaction.
Introduction of Substituents: The 4-chlorobenzyl and 3-methylphenyl groups are introduced through nucleophilic substitution reactions.
Formation of Carboxamide Group: The carboxamide group is introduced through the reaction of the quinoline derivative with an appropriate amine under suitable conditions.
Industrial Production Methods
Industrial production methods for this compound would involve optimizing the reaction conditions to achieve high yields and purity. This may include the use of catalysts, solvents, and controlled temperature and pressure conditions.
化学反応の分析
Types of Reactions
N-[(4-chlorophenyl)methyl]-2-(3-methylphenyl)quinoline-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.
Reduction: Reduction reactions can lead to the formation of dihydroquinoline derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are commonly used.
Substitution: Reagents such as halogens, alkylating agents, and acylating agents are used under various conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to quinoline N-oxide derivatives, while reduction can yield dihydroquinoline derivatives.
科学的研究の応用
Chemistry: The compound serves as a building block for the synthesis of more complex molecules.
Biology: It has been investigated for its potential as an inhibitor of enzymes such as alkaline phosphatases.
Medicine: The compound’s potential therapeutic applications include its use as an anti-inflammatory, antimicrobial, and anticancer agent.
Industry: It can be used in the development of new materials and as a precursor for the synthesis of other biologically active compounds.
作用機序
The mechanism of action of N-[(4-chlorophenyl)methyl]-2-(3-methylphenyl)quinoline-4-carboxamide involves its interaction with specific molecular targets. For example, it has been shown to inhibit alkaline phosphatases by binding to their active sites, thereby preventing the dephosphorylation of substrates . The exact pathways and molecular targets may vary depending on the specific biological activity being studied.
類似化合物との比較
Similar Compounds
Quinoline-4-carboxylic acid derivatives: These compounds share the quinoline core and have similar biological activities.
N-benzylquinoline derivatives: These compounds have a benzyl group attached to the quinoline core and exhibit similar chemical properties.
Uniqueness
N-[(4-chlorophenyl)methyl]-2-(3-methylphenyl)quinoline-4-carboxamide is unique due to the specific combination of substituents on the quinoline core. This unique structure contributes to its distinct biological activities and potential therapeutic applications.
特性
分子式 |
C24H19ClN2O |
|---|---|
分子量 |
386.9 g/mol |
IUPAC名 |
N-[(4-chlorophenyl)methyl]-2-(3-methylphenyl)quinoline-4-carboxamide |
InChI |
InChI=1S/C24H19ClN2O/c1-16-5-4-6-18(13-16)23-14-21(20-7-2-3-8-22(20)27-23)24(28)26-15-17-9-11-19(25)12-10-17/h2-14H,15H2,1H3,(H,26,28) |
InChIキー |
VWCDZCAYJRBRIU-UHFFFAOYSA-N |
SMILES |
CC1=CC=CC(=C1)C2=NC3=CC=CC=C3C(=C2)C(=O)NCC4=CC=C(C=C4)Cl |
正規SMILES |
CC1=CC(=CC=C1)C2=NC3=CC=CC=C3C(=C2)C(=O)NCC4=CC=C(C=C4)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


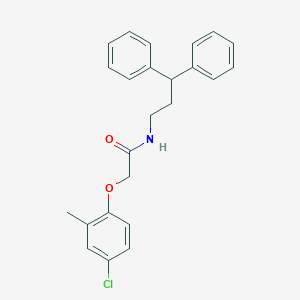
![2-(3,4-Dimethylphenyl)-4-[(2-methyl-1-piperidinyl)carbonyl]quinoline](/img/structure/B332840.png)


![2-[2-(4-Bromo-5-methyl-3-nitro-pyrazol-1-yl)-acetylamino]-6-methyl-4,5,6,7-tetrahydro-benzo[b]thiophene-3-carboxylic acid isopropyl ester](/img/structure/B332844.png)
![N-(1-bicyclo[2.2.1]hept-2-ylethyl)-2-{4-nitro-3,5-dimethyl-1H-pyrazol-1-yl}acetamide](/img/structure/B332845.png)
![ETHYL 2-[2-(5-CHLOROTHIOPHEN-2-YL)QUINOLINE-4-AMIDO]BENZOATE](/img/structure/B332846.png)
![ethyl 6-amino-5-cyano-4-{4-methoxy-3-[(pyridin-2-ylsulfanyl)methyl]phenyl}-2-phenyl-4H-pyran-3-carboxylate](/img/structure/B332851.png)
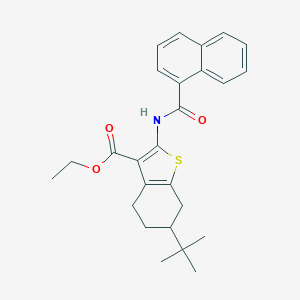
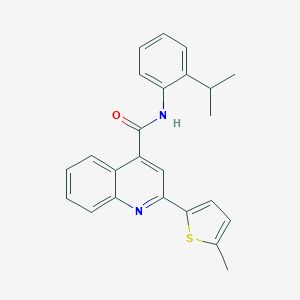
![3-bromo-5-(4-bromophenyl)-N-(1-phenylethyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B332855.png)
![2-{[5-(3-bromophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-methoxyphenyl)acetamide](/img/structure/B332856.png)
